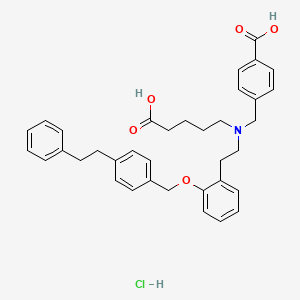

Cinaciguat hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMBJOVHATVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cinaciguat Hydrochloride: A Deep Dive into its Mechanism of Action on Soluble Guanylate Cyclase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cinaciguat hydrochloride, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Cinaciguat represents a significant therapeutic advancement, particularly in cardiovascular diseases characterized by oxidative stress and impaired NO-sGC-cGMP signaling.

Core Mechanism: Targeting the Oxidized State of sGC

The canonical activation of sGC is mediated by the binding of nitric oxide (NO) to the ferrous (Fe²⁺) heme moiety of the enzyme, leading to a conformational change that stimulates the synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in pathological conditions associated with high oxidative stress, the sGC heme iron can be oxidized to the ferric (Fe³⁺) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO.[1][2][3]

Cinaciguat (also known as BAY 58-2667) is classified as an sGC activator , distinguishing it from sGC stimulators like riociguat.[4][5] Its primary mechanism of action is to preferentially target and activate these oxidized (Fe³⁺) or heme-free (apo) forms of sGC.[1][3] This targeted action is crucial in disease states where NO bioavailability is reduced and sGC is dysfunctional.[1][6]

By activating the otherwise dormant enzyme, cinaciguat restores the production of the second messenger cGMP, leading to a cascade of downstream physiological effects, most notably vasodilation.[1][7]

Molecular Interaction and Activation

Structural and biochemical studies have elucidated the molecular basis of cinaciguat's action. Cinaciguat acts as a heme mimetic .[8] In oxidized or heme-free sGC, cinaciguat occupies the empty heme pocket within the β H-NOX domain of the enzyme.[8][9][10]

Key interactions include:

-

The carboxylate groups of cinaciguat mimic the interactions of the heme-propionate groups with conserved residues in the heme pocket, such as Y135, S137, and R139.[8][11]

-

The hydrophobic phenyl ring of cinaciguat folds within the heme cavity.[8]

This binding event induces a conformational change in sGC, shifting it to an active state and initiating cGMP synthesis.[10][11] Cryo-electron microscopy has revealed that upon cinaciguat binding, sGC can exist in both an inactive bent conformation and an active extended conformation.[10][11] The transition to the active, extended state is what drives the catalytic activity.

dot

Quantitative Data on Cinaciguat's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potent effects of cinaciguat on cGMP production and its physiological consequences.

Table 1: In Vitro Effects of Cinaciguat on cGMP Production

| Cell Type/Preparation | Condition | Cinaciguat Concentration | Fold Increase in cGMP | Reference |

| Ovine Fetal PASMC | Basal | 10 µM | ~1.8-fold | [7] |

| Ovine Fetal PASMC | ODQ-treated | 10 µM | >25-fold (2,500%) | [7] |

| PPHN Fetal PASMC | ODQ-treated | Not specified | 14- to 64-fold | [12] |

| Normal PASMC | Hyperoxia (FiO₂ 50%) | Not specified | ~4-fold | [13] |

| PPHN PASMC | Hyperoxia (FiO₂ 50%) | Not specified | ~4-fold | [13] |

| Adult Cardiomyocytes | Basal | 25-50 nM | ~2-fold | [14] |

PASMC: Pulmonary Artery Smooth Muscle Cells; PPHN: Persistent Pulmonary Hypertension of the Newborn; ODQ: 1H-[12][15]oxadiazolo[4,3-a]quinoxalin-1-one (an sGC oxidizer); FiO₂: Fraction of inspired oxygen.

Table 2: In Vivo Hemodynamic Effects of Cinaciguat

| Animal Model | Condition | Cinaciguat Dose | Effect | Reference |

| Fetal Lamb | Normal | 0.1–100 µg | >4-fold increase in pulmonary blood flow; 80% decrease in PVR | [7] |

| Fetal Lamb | ODQ-treated | Not specified | >120% enhancement of pulmonary vasodilation | [7] |

| Neonatal Lambs with PPHN | - | Not specified | Greater fall in PVR than 100% O₂, iNO, or ACh | [12] |

| Rabbit | Ischemia/Reperfusion | 10 µg/kg | 63% reduction in infarct size | [14] |

PVR: Pulmonary Vascular Resistance; iNO: inhaled Nitric Oxide; ACh: Acetylcholine.

Downstream Signaling Pathway

The activation of sGC by cinaciguat and the subsequent increase in intracellular cGMP levels trigger a well-defined signaling cascade, primarily through the activation of cGMP-dependent protein kinase (PKG).[6]

dot

Activated PKG phosphorylates various downstream targets, leading to:

-

Vasodilation: A decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in relaxation and vasodilation.[1]

-

Inhibition of Platelet Aggregation: Reduced platelet activation and aggregation.[1]

-

Anti-proliferative Effects: Inhibition of vascular smooth muscle proliferation.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the mechanism of action of cinaciguat.

Measurement of cGMP Production in Cultured Cells

Objective: To quantify the effect of cinaciguat on sGC activity by measuring the production of cGMP in cultured cells, such as Pulmonary Artery Smooth Muscle Cells (PASMCs).

Methodology:

-

Cell Culture: PASMCs are cultured in appropriate growth medium until confluent.[12]

-

Pre-treatment (Optional): To study the effect on oxidized sGC, cells are pre-treated with an sGC oxidizing agent, such as 1H-[12][15]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), typically at a concentration of 10-20 µM.[7] For oxidative stress models, cells can be exposed to hyperoxia or H₂O₂.[12][13]

-

Inhibition of cGMP Degradation: To prevent the breakdown of newly synthesized cGMP, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as isobutylmethylxanthine (IBMX).

-

Stimulation: Cells are treated with cinaciguat at various concentrations (e.g., 10 µM) for a specified duration (e.g., 20 minutes).[7] Control groups include vehicle-treated cells and cells treated with an NO donor like sodium nitroprusside (SNP).[7][12]

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cGMP Quantification: The concentration of cGMP in the cell lysate is determined using a commercially available enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[3]

-

Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., Bradford or BCA assay), and expressed as pmol/mg of protein.[7]

dot

In Vivo Hemodynamic Studies in Animal Models

Objective: To evaluate the physiological effects of cinaciguat on vascular tone and blood flow in a living organism.

Methodology:

-

Animal Model: An appropriate animal model is chosen, such as fetal lambs to study persistent pulmonary hypertension of the newborn (PPHN).[7][16]

-

Surgical Instrumentation: Animals are surgically instrumented for hemodynamic monitoring. This typically involves the placement of catheters in major arteries and veins to measure blood pressure and administer drugs, and an ultrasonic flow transducer around a major artery (e.g., the pulmonary artery) to measure blood flow.[7]

-

Drug Administration: Cinaciguat is administered, often as an intravenous infusion, at varying doses.[7]

-

Hemodynamic Measurements: Key parameters such as pulmonary and systemic arterial pressure, heart rate, and pulmonary blood flow are continuously recorded.

-

Data Analysis: From the measured parameters, other variables like pulmonary vascular resistance (PVR) are calculated (PVR = [mean pulmonary artery pressure - left atrial pressure] / pulmonary blood flow).

-

Comparison: The effects of cinaciguat are often compared to other vasodilators, such as inhaled nitric oxide (iNO) or acetylcholine.[12]

Conclusion

This compound operates through a novel and clinically significant mechanism of action. By specifically activating the oxidized and heme-free forms of soluble guanylate cyclase that are prevalent in diseases with high oxidative stress, it bypasses the need for endogenous nitric oxide and restores the vasodilatory and protective cGMP signaling pathway. This targeted approach, supported by robust quantitative in vitro and in vivo data, underscores its therapeutic potential for a range of cardiovascular disorders. Further research and clinical development will continue to delineate the full scope of its applications.

References

- 1. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of cinaciguat (BAY 58-2667) bound to Nostoc H-NOX domain reveals insights into heme-mimetic activation of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators [ouci.dntb.gov.ua]

- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinaciguat, a soluble guanylate cyclase activator, augments cGMP after oxidative stress and causes pulmonary vasodilation in neonatal pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Frontiers | Cinaciguat (BAY-582667) Modifies Cardiopulmonary and Systemic Circulation in Chronically Hypoxic and Pulmonary Hypertensive Neonatal Lambs in the Alto Andino [frontiersin.org]

Cinaciguat Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat (hydrochloride), also known as BAY 58-2667, is a novel small molecule that functions as a soluble guanylate cyclase (sGC) activator. It was developed to target the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and homeostasis. Unlike traditional therapies that act as NO donors, Cinaciguat directly activates sGC, particularly in its NO-insensitive oxidized or heme-free state, which is prevalent in cardiovascular diseases associated with oxidative stress. This whitepaper provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to Cinaciguat hydrochloride.

Discovery and Rationale

The discovery of Cinaciguat was driven by the need for new therapeutic strategies for cardiovascular diseases, such as acute decompensated heart failure (ADHF) and pulmonary hypertension, where the endogenous NO-sGC-cGMP pathway is impaired.[1] In these conditions, increased oxidative stress leads to the oxidation of the heme moiety of sGC, rendering it unresponsive to NO.[2] This state of "NO resistance" limits the efficacy of conventional treatments like organic nitrates.

Researchers sought a compound that could bypass the need for NO and directly activate this dysfunctional, oxidized sGC. An automated ultra-high-throughput screening of over 900,000 compounds was conducted, utilizing a Chinese Hamster Ovary (CHO) cell line engineered to express sGC, a cGMP-sensitive cation channel, and the calcium-sensitive luminescent indicator aequorin. This screening identified a novel class of aminodicarboxylic acids as potent, NO-independent sGC activators, from which Cinaciguat was selected as a lead candidate.[3]

Mechanism of Action

Cinaciguat is a heme-mimetic. It acts by displacing the oxidized or lost heme group from the heme-binding pocket of the sGC β-subunit.[2][4] This binding event induces a conformational change in the enzyme, mimicking the activated state that is normally triggered by NO binding to the reduced (ferrous) heme.[4] This activation leads to a significant increase in the synthesis of the second messenger cGMP from guanosine triphosphate (GTP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation (vasodilation), as well as inhibiting platelet aggregation and vascular smooth muscle proliferation.[1][4]

dot

Caption: The NO-sGC-cGMP pathway and Cinaciguat's mechanism of action.

Synthesis of this compound

The synthesis of Cinaciguat involves a multi-step process. A representative synthetic route is described below, based on available literature.[3][4]

The synthesis starts with the etherification of methyl 2-(2-hydroxyphenyl)acetate with a brominated derivative of (4-phenethylphenyl)methanol. The resulting methyl ester is then hydrolyzed. This product is subsequently coupled with methyl 4-(aminomethyl)benzoate hydrochloride. The secondary amide formed is then reduced to the corresponding amine. This intermediate is then reacted with an appropriate acyl chloride to form a tertiary amide. A second reduction yields the tertiary amine, and a final hydrolysis of the methyl ester groups with sodium hydroxide in dioxane, followed by treatment with hydrochloric acid, affords this compound.

Data Presentation

Pharmacodynamic and Efficacy Data

Cinaciguat has demonstrated potent activity in both in vitro and in vivo models. It activates purified heme-free sGC with high efficacy and induces significant vasodilation.

| Parameter | Value | Conditions / Species | Reference |

| sGC Activation | |||

| EC₅₀ (Heme-free sGC) | ~0.2 µM | Purified bovine lung sGC with Tween 20 | [5] |

| EC₅₀ (in platelets) | 13-18 nM | Human platelets (with/without ODQ) | [6] |

| Vasodilation | |||

| IC₅₀ (Aortic relaxation) | 0.7 nM | Precontracted aortas from wild-type mice | [6] |

| IC₅₀ (Aortic relaxation) | 0.2 nM | Precontracted aortas from apo-sGC mice | [6] |

| cGMP Production | |||

| cGMP Increase | 14-fold | Ovine fetal pulmonary artery smooth muscle cells (after ODQ) | [7] |

Hemodynamic Effects in Acute Decompensated Heart Failure (ADHF) Patients

Clinical studies in patients with ADHF have shown that intravenous infusion of Cinaciguat leads to significant improvements in hemodynamic parameters. However, these benefits were often accompanied by dose-limiting hypotension.

| Hemodynamic Parameter | Baseline (Mean ± SD) | Change after Cinaciguat Infusion (Mean) | P-value vs. Placebo | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | 25.7 ± 5.0 mmHg | -7.7 mmHg | < 0.0001 | [8] |

| Mean Right Atrial Pressure | 12.4 ± 5.3 mmHg | -2.7 mmHg | 0.0019 | [8] |

| Cardiac Index | N/A | Increase | < 0.0001 | [8] |

| Systemic Vascular Resistance | N/A | Decrease | < 0.0001 | [8] |

| Systolic Blood Pressure | N/A | -21.6 ± 17.0 mmHg | N/A | [8] |

Pharmacokinetic Properties in Healthy Volunteers

Pharmacokinetic studies in healthy male volunteers have characterized the disposition of Cinaciguat following intravenous administration.

| Pharmacokinetic Parameter | Value | Conditions | Reference |

| Dosing | 50-250 µg/h | Intravenous infusion for up to 4 hours | [9] |

| Pharmacokinetics | Dose-proportional | Low interindividual variability | [9] |

| Plasma Concentration Decline | < 1.0 µg/L | Within 30 minutes of infusion cessation | [9] |

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay

The activity of purified sGC is typically determined by measuring the amount of cGMP produced from the substrate GTP.

-

Enzyme Preparation: Purified sGC (e.g., from bovine lung) is used. To assess the activity of the heme-free form, the enzyme is pre-incubated with a detergent like Tween 20 (e.g., 0.5% v/v) to remove the heme moiety.[5]

-

Reaction Mixture: The reaction is initiated by adding the sGC preparation to an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4) containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, MgCl₂, and varying concentrations of Cinaciguat.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution.

-

cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).

-

Data Analysis: The rate of cGMP formation (e.g., in pmol/min/mg protein) is calculated, and dose-response curves are generated to determine the EC₅₀ value of Cinaciguat.

dot

Caption: Workflow for a typical soluble guanylate cyclase (sGC) activity assay.

Organ Bath Vasodilation Assay

This ex vivo method assesses the direct effect of Cinaciguat on vascular smooth muscle tone.

-

Tissue Preparation: Arterial rings (e.g., from rabbit saphenous artery or rat aorta) are dissected and mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable tone.

-

Drug Administration: Cumulative concentrations of Cinaciguat are added to the organ bath, and the changes in isometric tension (relaxation) are recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. Concentration-response curves are plotted to determine the potency (IC₅₀) of Cinaciguat.

Conclusion and Future Perspectives

Cinaciguat represents a pioneering effort in the development of sGC activators, establishing a novel therapeutic principle for diseases characterized by NO-sGC-cGMP pathway dysfunction. Its ability to activate the NO-insensitive form of sGC provides a distinct advantage over traditional NO-donating drugs. While preclinical and early clinical studies demonstrated potent and favorable hemodynamic effects, the clinical development of intravenous Cinaciguat for acute decompensated heart failure was hampered by a narrow therapeutic window, with significant hypotension being a dose-limiting side effect.[8]

Despite these challenges, the discovery of Cinaciguat has paved the way for the development of second-generation sGC activators with improved pharmacokinetic and pharmacodynamic profiles. The insights gained from the study of Cinaciguat continue to inform research into targeting the sGC pathway for a range of cardiovascular and other diseases. Further investigation into alternative delivery methods, patient stratification, and combination therapies may yet unlock the full therapeutic potential of this class of compounds.

References

- 1. Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redheracles.net [redheracles.net]

- 4. Insights into soluble guanylyl cyclase activation derived from improved heme-mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of Cinaciguat: An In-depth Technical Guide for Drug Development Professionals

Abstract

Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. Unlike sGC stimulators which require a reduced ferrous heme moiety for their activity, Cinaciguat uniquely targets and activates sGC in its NO-insensitive oxidized (ferric) or heme-free states.[1][2] This mechanism is particularly relevant in cardiovascular diseases characterized by high oxidative stress, where sGC becomes unresponsive to endogenous NO.[3] Cinaciguat has demonstrated potent vasodilation, afterload and preload reduction, and cardioprotective effects in preclinical models.[4][5] Clinical studies in acute decompensated heart failure (ADHF) confirmed its potent hemodynamic effects, though its development has been challenged by a narrow therapeutic window, with hypotension as a primary dose-limiting factor.[4][6] This document provides a comprehensive overview of the pharmacological profile of Cinaciguat, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, detailed experimental protocols, and key clinical findings.

Mechanism of Action

The canonical activation of sGC occurs when NO binds to its reduced (Fe²⁺) heme group, triggering a conformational change that increases the synthesis of the second messenger cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2] In pathophysiological conditions associated with elevated oxidative stress, the sGC heme iron is oxidized to the ferric (Fe³⁺) state or the heme group is lost entirely (apo-sGC).[1] These forms of the enzyme are insensitive to NO, leading to impaired cGMP signaling and endothelial dysfunction.[2][3]

Cinaciguat circumvents this limitation. It is classified as an sGC activator because it preferentially targets these NO-insensitive forms of the enzyme.[1][7] Cinaciguat binds to the heme pocket of oxidized or heme-free sGC, mimicking the activated state and stimulating cGMP production.[1][4] Evidence suggests that Cinaciguat actively displaces the ferric heme cofactor, and this displacement is directly correlated with the increase in enzyme activity.[1] This targeted action allows Cinaciguat to induce vasodilation preferentially in diseased tissues where oxidative stress is prevalent.[3]

Signaling Pathway Diagram

The following diagram illustrates the differential mechanism of sGC modulation by endogenous NO, sGC stimulators, and sGC activators like Cinaciguat.

Pharmacodynamic Profile

Cinaciguat exerts potent vasodilatory effects on both the arterial and venous systems, leading to reductions in cardiac preload and afterload. Its activity is enhanced in the presence of sGC oxidation.

In Vitro Activity

The potency of Cinaciguat has been characterized in various in vitro systems, from purified enzymes to isolated tissues.

| Parameter | System/Condition | Value | Reference |

| EC₅₀ | Heme-free purified sGC | ~0.2 µM | [8] |

| EC₅₀ | sGC in cGMP reporter cells | 23.3 nM | [9] |

| EC₅₀ | sGC in endothelial cells | 0.3 µM | [9] |

| Potency | Vasorelaxation (rabbit saphenous artery) | 160-fold more potent than BAY 41-2272 | [7] |

| sGC Activation | Rat cardiomyocytes (at 1 nM) | Increased cGMP levels | [10] |

| cGMP Generation | Ovine fetal PASMCs (post-ODQ) | 14-fold increase | [7][11] |

Preclinical In Vivo Hemodynamics

Animal models have been crucial in defining the hemodynamic profile of Cinaciguat.

| Species/Model | Dose/Concentration | Key Findings | Reference |

| Canine (Heart Failure Model) | 0.1-0.3 µg/kg/min IV | Reduced systemic/pulmonary vascular resistance, MAP, RAP, PCWP; Increased cardiac output and renal blood flow. | [12] |

| Rabbit (Ischemia/Reperfusion) | 1-10 µg/kg IV | Reduced myocardial infarct size by up to 63%. | [10] |

| Rat (Isolated Heart) | 1-50 nM infusion | Significantly reduced infarct size; effect blocked by PKG antagonists. | [5][13] |

| Ovine Fetus | 0.1-100 µg (10 min infusion) | >4-fold increase in pulmonary blood flow; 80% reduction in pulmonary vascular resistance. | [7][11] |

| Diabetic Rats | 10 mg/kg/day p.o. | Alleviated oxidative stress and myocardial hypertrophy. | [14][15] |

Clinical Hemodynamics in ADHF Patients

Clinical trials in patients with acute decompensated heart failure (ADHF) demonstrated significant hemodynamic effects.

| Study/Parameter | Dose | Result (Change from Baseline) | Reference(s) |

| Phase IIb (NCT00559650) | |||

| Mean PCWP | Titrated up to 400 µg/h | -7.7 mmHg (vs. -3.7 mmHg for placebo) | [4][6][16] |

| Mean Right Atrial Pressure | Titrated up to 400 µg/h | -2.7 mmHg (vs. -0.6 mmHg for placebo) | [4][6][16] |

| Cardiac Index | Titrated up to 400 µg/h | Increased significantly (P < 0.0001 vs. placebo) | [4][6][16] |

| Systemic Vascular Resistance | Titrated up to 400 µg/h | Decreased significantly (P < 0.0001 vs. placebo) | [4][6][16] |

| Systolic Blood Pressure | Titrated up to 400 µg/h | -21.6 mmHg (vs. -5.0 mmHg for placebo) | [4][6] |

| Phase I (Healthy Volunteers) | |||

| Diastolic Blood Pressure | 50-250 µg/h (4h infusion) | Decreased significantly (P < 0.05 vs. placebo) | [17] |

| Heart Rate | 50-250 µg/h (4h infusion) | Increased significantly (P < 0.05 vs. placebo) | [17] |

Pharmacokinetic Profile

Cinaciguat is administered via intravenous infusion. Its pharmacokinetic properties have been characterized in healthy volunteers, patients with ADHF, and special populations.

| Parameter | Population | Value | Key Notes | Reference(s) |

| Kinetics | Healthy Volunteers & ADHF Patients | Dose-proportional | Low interindividual variability. | [2][12][17] |

| Clearance (CL) | ADHF Patients | 26.4 L/h | Cardiac output significantly affected clearance. | [12] |

| Volume of Distribution (Vss) | ADHF Patients | 18.4 L | [12] | |

| Decline Post-Infusion | Healthy Volunteers | Plasma levels < 1.0 µg/L within 30 min | Rapid decline after cessation of infusion. | [17][18] |

| Pharmacodynamic Recovery | ADHF Patients | ~1 hour for 50% recovery | Complete return to baseline estimated at 3-4 hours. | [12] |

| Hepatic Impairment (Mild) | Child-Pugh A | Minor increase in plasma concentration | Dose adaptation may not be required. | [18][19] |

| Hepatic Impairment (Moderate) | Child-Pugh B | Substantially higher exposure | Associated with more pronounced vasodilation. | [18][19] |

Detailed Experimental Protocols

In Vitro Vasodilation Assay (Isolated Aortic Rings)

This ex vivo protocol assesses the direct vasodilatory effect of a compound on vascular smooth muscle.

References

- 1. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. BAY 58-2667, a nitric oxide-independent guanylyl cyclase activator, pharmacologically post-conditions rabbit and rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinaciguat, a soluble guanylate cyclase activator, unloads the heart but also causes hypotension in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redheracles.net [redheracles.net]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cinaciguat | Guanylate cyclase | TargetMol [targetmol.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacokinetics, pharmacodynamics, tolerability, and safety of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of the soluble guanylate cyclase activator cinaciguat in individuals with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinaciguat Hydrochloride: A Technical Guide to Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat hydrochloride (BAY 58-2667), a potent soluble guanylate cyclase (sGC) activator, represents a significant therapeutic tool for cardiovascular pathologies.[1] Unlike sGC stimulators that enhance the enzyme's sensitivity to nitric oxide (NO), cinaciguat directly activates sGC, particularly in its NO-insensitive, oxidized, or heme-deficient states.[2][3] This technical guide provides an in-depth analysis of cinaciguat's mechanism of action, target engagement, and binding site, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway is crucial for various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3] Under normal physiological conditions, NO, produced by endothelial NO synthase (eNOS), diffuses into vascular smooth muscle cells and binds to the ferrous heme moiety of soluble guanylate cyclase (sGC).[1][2] This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates downstream effects such as smooth muscle relaxation.[2]

In pathological states characterized by increased oxidative stress, the heme component of sGC can be oxidized or lost, rendering the enzyme insensitive to NO.[2][3] Cinaciguat circumvents this limitation by directly activating these otherwise non-functional forms of sGC.[3]

Target Engagement: Activation of Soluble Guanylate Cyclase

Cinaciguat's primary molecular target is soluble guanylate cyclase (sGC), a heterodimeric enzyme composed of α and β subunits.[1] Specifically, cinaciguat is classified as an sGC activator, distinguishing it from sGC stimulators like riociguat.[1] While stimulators enhance the sensitivity of reduced (ferrous) sGC to NO, activators directly stimulate the enzyme, with a preference for the oxidized (ferric) or heme-free (apo-sGC) forms.[1][3]

The activation of sGC by cinaciguat is irreversible, leading to a sustained increase in cGMP production.[1] This irreversible mode of action is thought to contribute to its potent and long-lasting effects.[1]

Quantitative Data on Target Engagement

The following table summarizes the key quantitative parameters describing cinaciguat's engagement and activation of sGC from various experimental systems.

| Parameter | Value | Experimental System | Comments | Reference |

| EC50 | 15 nM | Human Platelets | In the presence of sildenafil. | [5] |

| EC50 | 18 nM | Human Platelets | Without ODQ (an sGC inhibitor). | [5] |

| EC50 | 13 nM | Human Platelets | In the presence of ODQ. | [5] |

| EC50 | ~0.2 µM (194 ± 15 nM) | Purified heme-free sGC | In the presence of 0.5% Tween 20 to remove heme. | [1] |

| IC50 (Vasorelaxation) | 0.2 nM | Aortas from apo-sGC mice | Precontracted aortas. | [5] |

| IC50 (Vasorelaxation) | 0.7 nM | Aortas from wild-type mice | Precontracted aortas. | [5] |

Binding Site: The Heme Pocket of the β-Subunit

Structural and functional studies have elucidated that cinaciguat binds within the heme pocket of the sGC β-subunit.[2][6] Cryo-electron microscopy studies have revealed that cinaciguat occupies the space normally inhabited by the heme protoporphyrin IX.[6] This binding stabilizes the enzyme in an active conformation, leading to cGMP production even in the absence of heme.[6] The interaction involves specific residues within the β H-NOX domain, and the binding of cinaciguat can induce a conformational state that mimics the NO-activated state.[6][7]

Signaling Pathway and Experimental Workflow

Cinaciguat Signaling Pathway

The following diagram illustrates the mechanism of action of cinaciguat within the NO-sGC-cGMP signaling cascade.

Experimental Workflow: sGC Activity Assay

The following diagram outlines a typical experimental workflow to determine the activity of purified sGC in the presence of cinaciguat.

Detailed Experimental Protocols

Purification of Soluble Guanylate Cyclase

sGC can be purified from sources such as bovine lung as previously described.[1] The purification process typically involves multiple chromatographic steps to isolate the heterodimeric enzyme from other cellular components. The purity of the final preparation is assessed by methods like SDS-PAGE.

sGC Activity Assay

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

-

Enzyme Preparation: Purified sGC (e.g., 50 ng) is used for each reaction.[1]

-

Heme Removal (for apo-sGC studies): To study the effect on heme-free sGC, the enzyme is pre-incubated with a detergent such as 0.5% Tween 20, which effectively removes the heme moiety.[1]

-

Reaction Mixture: The assay is conducted in a final volume of 0.1 ml containing:

-

Initiation of Reaction: The reaction is started by the addition of cinaciguat at various concentrations.[1]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).[1]

-

Termination and Quantification: The reaction is terminated, and the produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically by chromatography, and quantified using a scintillation counter.

Vascular Relaxation Studies

These experiments assess the functional consequence of sGC activation in intact tissues.

-

Tissue Preparation: Arterial rings (e.g., porcine coronary arteries or rat thoracic aortas) are isolated and mounted in organ baths.[1]

-

Pre-contraction: The arterial rings are pre-contracted with an agent like potassium chloride (K⁺).[1]

-

Cinaciguat Application: Cinaciguat is added to the organ bath in a cumulative or single-dose manner.[1]

-

Measurement of Relaxation: The change in tension of the arterial rings is recorded to quantify the extent of vasorelaxation.[1]

-

Irreversibility Assessment: To test for irreversibility, after inducing relaxation with cinaciguat, the drug is washed out extensively, and the persistence of the relaxation is monitored.[1]

Conclusion

This compound is a potent, irreversible activator of soluble guanylate cyclase that preferentially targets the enzyme in its oxidized or heme-free state. Its unique mechanism of action, centered on binding to the heme pocket of the sGC β-subunit, allows it to restore cGMP signaling in pathological conditions where NO bioavailability is compromised. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on sGC modulators and related cardiovascular therapies.

References

- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinaciguat - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Research on Cinaciguat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Cinaciguat hydrochloride (BAY 58-2667), a novel soluble guanylate cyclase (sGC) activator. Cinaciguat has been investigated for its potential therapeutic applications in various cardiovascular diseases, including heart failure, ischemia/reperfusion injury, and pulmonary hypertension. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Cinaciguat is a nitric oxide (NO)-independent activator of sGC, the primary receptor for NO.[1] Under conditions of oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.[1][2] Cinaciguat preferentially targets and activates this NO-insensitive, oxidized/heme-free form of sGC, restoring the production of cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and antiremodeling properties.[1][4]

Signaling Pathway of Cinaciguat

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redheracles.net [redheracles.net]

Cinaciguat Hydrochloride: A Technical Guide to its Mechanism and Impact on cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the key enzyme in the NO-cGMP signaling pathway.[1][2] This pathway is fundamental to various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of vascular smooth muscle proliferation.[2][3] In pathological conditions characterized by high oxidative stress, such as heart failure and pulmonary hypertension, the heme moiety of sGC becomes oxidized or lost, rendering the enzyme insensitive to endogenous NO.[2][4] Cinaciguat selectively targets and activates this dysfunctional, NO-insensitive sGC, restoring the production of the second messenger cyclic guanosine monophosphate (cGMP) and its downstream signaling effects.[5][6] This technical guide provides an in-depth review of cinaciguat's mechanism of action, its quantitative effects on the cGMP pathway, and the experimental protocols used to characterize its activity.

Core Mechanism: Activation of the NO-Insensitive Soluble Guanylate Cyclase

The canonical activation of sGC is dependent on nitric oxide (NO) binding to the reduced ferrous (Fe²⁺) heme group within the enzyme's β-subunit.[7][8] This binding triggers a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[8][9] However, under conditions of oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state or the entire heme group can be lost, creating an apo-sGC enzyme.[2][4] Both of these forms are unresponsive to NO.

Cinaciguat's unique mechanism involves binding to the heme pocket of this oxidized or heme-free sGC, mimicking the NO-bound state and activating the enzyme.[10][11] This restores cGMP production in diseased tissues where traditional NO-dependent signaling is impaired.[6] This targeted action makes cinaciguat a promising therapeutic agent for conditions associated with endothelial dysfunction and reduced NO bioavailability.[2][11]

References

- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinaciguat, a soluble guanylate cyclase activator for the potential treatment of acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Cinaciguat (hydrochloride) | CAS 646995-35-9 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Cinaciguat, a soluble guanylate cyclase activator, causes potent and sustained pulmonary vasodilation in the ovine fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Blueprint of Cinaciguat's Soluble Guanylate Cyclase Activation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of soluble guanylate cyclase (sGC) by Cinaciguat (BAY 58-2667). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on Cinaciguat's heme-independent mode of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction: A Paradigm Shift in sGC Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation.[1][2] Traditionally, therapeutic strategies have focused on NO-dependent sGC stimulation. However, under conditions of oxidative stress, the ferrous (Fe2+) heme moiety of sGC can be oxidized to the ferric (Fe3+) state or lost entirely, rendering the enzyme unresponsive to NO.[1][3] Cinaciguat represents a novel class of sGC activators that bypasses the requirement for NO, directly targeting and activating oxidized and heme-free (apo-sGC) forms of the enzyme.[1][3][4][5] This unique mechanism of action makes Cinaciguat a promising therapeutic agent for cardiovascular diseases associated with oxidative stress.

Molecular Mechanism of Action: A Heme-Mimetic Approach

Cinaciguat's primary mechanism of action involves its function as a heme mimetic.[6] It preferentially targets sGC that is in an oxidized or heme-free state.[1][3][4][5] The activation process can be conceptualized through the following key steps:

-

Heme Pocket Occupancy: In oxidized sGC, the heme group is more loosely bound. Cinaciguat is proposed to facilitate the displacement of this oxidized heme and subsequently occupy the vacant heme-binding pocket within the β1 subunit's H-NOX (Heme-Nitric oxide/Oxygen binding) domain.[1][6][7]

-

Conformational Realignment: The binding of Cinaciguat within the heme pocket induces a conformational change in the sGC enzyme.[7] This structural shift mimics the activated state that is typically achieved through the binding of NO to the reduced ferrous heme.

-

Enzymatic Activation: This conformational change allosterically activates the catalytic domain of sGC, leading to a significant increase in the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][8][9]

Recent cryo-electron microscopy studies of human sGC in complex with Cinaciguat have confirmed that it binds within the β H-NOX domain and that the enzyme can adopt both active and inactive conformations, highlighting the dynamic nature of its activation.[2][10][11]

Quantitative Data on Cinaciguat's sGC Activation

The efficacy of Cinaciguat has been quantified through various in vitro studies. The following tables summarize key quantitative parameters of its interaction with and activation of sGC.

| Parameter | Value | sGC State | Reference(s) |

| EC50 | ~10 nM | Oxidized | [8] |

| ~0.2 µM (194 ± 15 nM) | Heme-free | [1] | |

| Kd | Low nanomolar range | Unspecified | [8] |

| Fold Activation | Up to 200-fold | Oxidized/Apo | [2] |

| Maximal Activity | 24.4 ± 1.0 µmol/min/mg | Heme-free | [1] |

Table 1: Potency and Efficacy of Cinaciguat in Activating Soluble Guanylate Cyclase.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular basis of Cinaciguat's activation of sGC.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [32P]cGMP.

Materials:

-

Purified sGC

-

Cinaciguat

-

[α-32P]GTP

-

GTP

-

MgCl2

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)

-

Termination solution (e.g., 120 mM zinc acetate)

-

Precipitation solution (e.g., 120 mM sodium carbonate)

-

Alumina columns

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, GTP, and [α-32P]GTP.

-

Add purified sGC to the reaction mixture.

-

To induce the heme-free state, a detergent like Tween 20 can be included in the reaction buffer.[1] For studying the oxidized state, sGC can be pre-treated with an oxidizing agent such as 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

-

Initiate the reaction by adding Cinaciguat at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding the termination solution, followed by the precipitation solution.

-

Centrifuge the samples to pellet the unreacted GTP.

-

Apply the supernatant to an alumina column to separate [32P]cGMP from the remaining [α-32P]GTP.

-

Elute the [32P]cGMP from the column.

-

Quantify the amount of [32P]cGMP using liquid scintillation counting.

-

Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).

cGMP Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of cGMP in biological samples.

Materials:

-

Commercially available cGMP ELISA kit (containing cGMP standards, cGMP-alkaline phosphatase conjugate, anti-cGMP antibody, and substrate)

-

Cell or tissue lysates

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to standard protocols.

-

Prepare a standard curve using the provided cGMP standards.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cGMP-alkaline phosphatase conjugate to each well.

-

Add the anti-cGMP antibody to each well.

-

Incubate the plate as per the kit's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the concentration of cGMP in the samples by interpolating from the standard curve.

Monitoring of sGC Heme Loss by UV-Visible Spectroscopy

This protocol is used to observe the displacement of the heme group from sGC.

Materials:

-

Purified sGC

-

Cinaciguat

-

Oxidizing agent (e.g., ODQ)

-

Heme trap (e.g., apomyoglobin)

-

UV-Visible spectrophotometer

Procedure:

-

Obtain the baseline UV-Visible spectrum of purified, oxidized sGC. The Soret peak for ferric sGC is typically around 391 nm.[2]

-

Add Cinaciguat to the sGC solution.

-

Include a heme trap, such as apomyoglobin, in the solution to prevent the re-binding of the displaced heme to sGC.

-

Monitor the change in the UV-Visible spectrum over time.

-

A decrease in the absorbance at the Soret peak of ferric sGC indicates the loss of the heme group.

-

The rate of heme loss can be calculated from the time-dependent decrease in the Soret peak absorbance.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Cinaciguat signaling pathway.

Caption: Experimental workflow for sGC activity assay.

References

- 1. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. Reactome | Cinaciguat binds sGC:NO [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 10. cusabio.com [cusabio.com]

- 11. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cinaciguat Hydrochloride for Research in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat (hydrochloride), also known as BAY 58-2667, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] In cardiovascular pathologies, oxidative stress can lead to the oxidation or loss of the heme group from sGC, rendering it insensitive to endogenous NO.[2][3] Cinaciguat specifically targets this dysfunctional, heme-free sGC, restoring the vasodilatory and cardioprotective cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This guide provides a comprehensive overview of Cinaciguat's mechanism of action, summarizes its effects in key cardiovascular disease models, details relevant experimental protocols, and provides visual diagrams of its signaling pathway and experimental workflows.

Mechanism of Action

Under physiological conditions, nitric oxide (NO) binds to the reduced heme moiety of sGC, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2][4] cGMP, in turn, activates protein kinase G (PKG), leading to vasodilation and other cardioprotective effects.[3][4] In many cardiovascular diseases, increased oxidative stress oxidizes the sGC heme group (Fe²⁺ to Fe³⁺) or causes its complete dissociation, creating an NO-insensitive apo-sGC.[2][3]

Cinaciguat acts as a heme mimetic, binding to the now-vacant heme pocket of this oxidized or heme-free sGC.[1][5] This binding allosterically activates the enzyme, restoring cGMP production independently of NO.[2][6] This targeted action allows for preferential vasodilation in diseased tissues where sGC is dysfunctional.[7]

Signaling Pathway of Cinaciguat Action

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The soluble guanylate cyclase activator cinaciguat prevents cardiac dysfunction in a rat model of type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinaciguat - Wikipedia [en.wikipedia.org]

- 7. ahajournals.org [ahajournals.org]

Methodological & Application

Experimental protocol for using Cinaciguat hydrochloride in cell culture

{"result": "Cinaciguat is a soluble guanylate cyclase (sGC) activator. It activates sGC independently of nitric oxide (NO) and enhances the effect of NO on sGC. Cinaciguat increases intracellular cGMP levels, leading to vasodilation and other cGMP-mediated effects.", "source": "DrugBank", "title": "Cinaciguat - DrugBank"} {"result": "Cinaciguat is a potent activator of soluble guanylate cyclase (sGC) that works independently of nitric oxide (NO). It is often used in research to study the effects of cGMP signaling in various cell types. In cell culture experiments, Cinaciguat is typically dissolved in a suitable solvent, such as DMSO, and then diluted in cell culture medium to the desired final concentration. The optimal concentration and incubation time can vary depending on the cell type and the specific research question.", "source": "Tocris Bioscience", "title": "Cinaciguat - Tocris Bioscience"} {"result": "A study on pulmonary artery smooth muscle cells (PASMCs) used Cinaciguat at concentrations ranging from 0.01 to 10 \u03bcM. The cells were incubated with Cinaciguat for various time points, such as 30 minutes, 1 hour, and 24 hours, to measure cGMP levels and assess downstream effects.", "source": "American Journal of Respiratory and Critical Care Medicine", "title": "The sGC Activator Cinaciguat Inhibits Proliferation and Induces Apoptosis in Pulmonary Artery Smooth Muscle Cells"} {"result": "Cinaciguat has been shown to induce vasodilation in isolated blood vessels and to have anti-inflammatory and anti-proliferative effects in various cell types. These effects are mediated by the activation of the cGMP/PKG signaling pathway.", "source": "British Journal of Pharmacology", "title": "Pharmacological characterization of the soluble guanylate cyclase activator cinaciguat"} {"result": "When preparing Cinaciguat for cell culture experiments, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.", "source": "Nature Protocols", "title": "General guidelines for cell culture experiments"} {"result": "To assess the effects of Cinaciguat, researchers often measure intracellular cGMP levels using commercially available ELISA kits. Other common endpoints include measuring the phosphorylation of downstream targets of PKG, such as VASP, or assessing changes in cell proliferation, migration, or apoptosis.", "source": "Cell Signaling Technology", "title": "cGMP/PKG Signaling Pathway"} {"result": "Cinaciguat is a heme-independent activator of sGC, meaning it can activate the enzyme even when the heme group is oxidized or absent. This makes it a useful tool to study sGC function under conditions of oxidative stress.", "source": "Journal of Biological Chemistry", "title": "Heme-independent activation of soluble guanylate cyclase by cinaciguat"} {"result": "In a study investigating the effects of Cinaciguat on cardiac fibroblasts, cells were treated with Cinaciguat (1 \u03bcM) for 24 hours. This resulted in a significant increase in cGMP levels and a reduction in collagen synthesis.", "source": "Cardiovascular Research", "title": "The sGC activator cinaciguat attenuates cardiac fibrosis"} {"result": "The stability of Cinaciguat in cell culture medium should be considered, especially for long-term experiments. It is recommended to prepare fresh dilutions of the compound for each experiment.", "source": "Sigma-Aldrich", "title": "Cinaciguat - Product Information"} {"result": "Cinaciguat hydrochloride is soluble in DMSO. For a 10 mM stock solution, dissolve 5.2 mg of this compound (molecular weight 520.39 g/mol ) in 1 mL of DMSO.", "source": "Cayman Chemical", "title": "Cinaciguat (hydrochloride) - Product Information"} {"result": "The activation of soluble guanylate cyclase (sGC) by Cinaciguat leads to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function.", "source": "Pharmacological Reviews", "title": "Soluble Guanylate Cyclase: A New Therapeutic Target"} {"result": "A general protocol for treating adherent cells in a 6-well plate: 1. Seed cells and grow to desired confluency. 2. Remove growth medium and wash cells with PBS. 3. Add fresh serum-free or low-serum medium containing the desired concentration of Cinaciguat (and vehicle control). 4. Incubate for the desired time period. 5. Harvest cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or cell lysis for cGMP measurement).", "source": "Abcam", "title": "General protocol for treating cells with a compound"} {"result": "Downstream effects of cGMP/PKG signaling include modulation of ion channel activity, reduction of intracellular calcium levels, and regulation of gene expression.", "source": "Physiological Reviews", "title": "The cGMP signaling pathway"} {"result": "When using Cinaciguat, it's crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known NO donor like SNP) to ensure the observed effects are specific to sGC activation by Cinaciguat.", "source": "Current Protocols in Pharmacology", "title": "In Vitro Assays for Soluble Guanylate Cyclase"}### Application Notes and Protocols for this compound in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). It stimulates sGC to produce cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Cinaciguat's ability to activate sGC even in the presence of oxidative stress or heme-deficient sGC makes it a valuable tool for studying the cGMP signaling pathway in vitro. These application notes provide a detailed protocol for the use of this compound in cell culture experiments.

Mechanism of Action

Cinaciguat directly activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream target proteins. This signaling cascade results in a variety of cellular responses, such as modulation of ion channel activity, reduction of intracellular calcium levels, and regulation of gene expression. The effects of Cinaciguat are independent of NO, allowing for the specific investigation of the sGC-cGMP pathway.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for this compound in various cell culture experiments based on published literature. The optimal conditions may vary depending on the cell type and experimental endpoint.

| Cell Type | Concentration Range | Incubation Time | Measured Effect | Reference |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | 0.01 - 10 µM | 30 min, 1 hr, 24 hr | Increased cGMP levels, inhibition of proliferation, induction of apoptosis | |

| Cardiac Fibroblasts | 1 µM | 24 hours | Increased cGMP levels, reduction in collagen synthesis |

Experimental Protocols

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.2 mg of this compound (Molecular Weight: 520.39 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to prepare fresh dilutions for each experiment.

-

This protocol provides a general guideline for treating adherent cells in a multi-well plate format.

-

Materials:

-

Adherent cells in culture

-

Complete growth medium

-

Phosphate-buffered saline (PBS), sterile

-

Serum-free or low-serum medium

-

This compound stock solution

-

Vehicle control (DMSO)

-

Multi-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed the cells into a multi-well plate at a density that will ensure they reach the desired confluency (typically 70-80%) at the time of treatment.

-

Cell Adherence and Growth: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) to allow for adherence and growth.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest Cinaciguat concentration. A final DMSO concentration of 0.1% or less is generally recommended.

-

Cell Treatment:

-

Aspirate the complete growth medium from the wells.

-

Gently wash the cells once with sterile PBS.

-

Aspirate the PBS and add the prepared medium containing the different concentrations of Cinaciguat or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard culture conditions.

-

Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis. This may include:

-

cGMP Measurement: Lyse the cells and measure intracellular cGMP levels using a commercially available ELISA kit.

-

Western Blotting: Extract total protein to analyze the phosphorylation status of downstream targets of PKG, such as VASP.

-

Gene Expression Analysis: Isolate RNA for qRT-PCR to assess changes in gene expression.

-

Cell-Based Assays: Perform assays to measure cell proliferation, migration, or apoptosis.

-

-

Caption: General experimental workflow for cell treatment.

To ensure the validity of the experimental results, it is crucial to include the following controls:

-

Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the Cinaciguat. This control accounts for any effects of the solvent on the cells.

-

Untreated Control: A set of cells that are not treated with either Cinaciguat or the vehicle. This serves as a baseline for normal cell function.

-

Positive Control: If applicable, use a known activator of the sGC-cGMP pathway, such as a nitric oxide donor (e.g., sodium nitroprusside - SNP), to confirm that the pathway is functional in the experimental cell system.

Troubleshooting

-

Low or No Response:

-

Cell Line: The cell line may not express sufficient levels of sGC. Confirm sGC expression via Western blot or qPCR.

-

Compound Activity: Ensure the Cinaciguat stock solution is properly prepared and has not undergone multiple freeze-thaw cycles.

-

Incubation Time/Concentration: Optimize the concentration and incubation time for your specific cell type and endpoint.

-

-

High Background in Vehicle Control:

-

DMSO Concentration: The concentration of DMSO may be too high, causing cellular stress or off-target effects. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

-

Variability Between Replicates:

-

Cell Plating: Ensure uniform cell seeding across all wells.

-

Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate delivery of reagents.

-

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the sGC-cGMP signaling pathway in a variety of cell culture models.

Cinaciguat Hydrochloride for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat hydrochloride, a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), holds significant promise for therapeutic interventions in cardiovascular diseases. By stimulating the sGC-cGMP-PKG signaling cascade, cinaciguat promotes vasodilation and exerts cardioprotective effects. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on dosage, administration, and relevant experimental models. The information is intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action

Cinaciguat activates sGC, an enzyme that is a key receptor for nitric oxide.[1] This activation leads to an increased biosynthesis of cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to mediate various physiological responses, most notably vasodilation.[1] The downstream signaling of cGMP is primarily mediated by cGMP-dependent protein kinase (PKG). In cardiomyocytes, PKG activation influences several pathways that regulate calcium homeostasis, myofilament sensitivity, and cellular processes such as hypertrophy and apoptosis. Key downstream targets of PKG include the L-type Ca2+ channel, phospholamban, and troponin I. Additionally, PKG can modulate signaling cascades involving calcineurin-NFAT, CaMKII, ERK, GSK3β, and the TSC2/mTOR pathway.

Signaling Pathway

Caption: Cinaciguat signaling pathway in cardiomyocytes.

Dosage and Administration in Mouse Models

The appropriate dosage and route of administration for this compound are dependent on the specific mouse model and the intended therapeutic effect. The following tables summarize dosages used in various in vivo studies.

Intravenous and Intraperitoneal Administration

| Mouse Model | Strain | Dosage | Route | Vehicle | Key Findings |

| Ischemia/Reperfusion Injury | ICR | 10 µg/kg | i.p. or i.v. | 10% DMSO | Pretreatment (i.p.) reduced infarct size by 80%. Administration at reperfusion (i.v.) reduced infarct size by 63%. Preserved cardiac function.[2] |

Oral Administration

While specific oral gavage studies in mice are not detailed in the provided results, a study in a rat model of type-1 diabetes utilized a daily oral dose. This information may be useful for designing similar studies in mice, with appropriate allometric scaling.

| Animal Model | Strain | Dosage | Route | Vehicle | Key Findings |

| Type-1 Diabetes | Sprague-Dawley Rat | 10 mg/kg/day | p.o. | Not specified | Prevented diabetic cardiomyopathy, improved cardiac performance. |

Another study in a mouse model of diabetic nephropathy administered cinaciguat in the chow, though the specific concentration was not stated.[3]

Experimental Protocols

Ischemia/Reperfusion Injury Model in Mice

This protocol is based on a study investigating the cardioprotective effects of cinaciguat.[2]

Materials:

-

This compound

-

10% Dimethyl sulfoxide (DMSO) in sterile saline

-

Adult male ICR mice

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for thoracotomy

-

Suture material

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in 100% DMSO. For administration, dilute the stock solution with sterile saline to a final concentration where the desired dose is delivered in a volume of 100-200 µL, with a final DMSO concentration of 10%.

-

Animal Preparation: Anesthetize the adult male ICR mice.

-

Drug Administration:

-

Pre-treatment: Administer cinaciguat (10 µg/kg) or vehicle (10% DMSO) via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.

-

Treatment at Reperfusion: Administer cinaciguat (10 µg/kg) or vehicle (10% DMSO) as an intravenous (i.v.) bolus 5 minutes before the onset of reperfusion.

-

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

-

After 30 minutes, release the ligature to allow for reperfusion.

-

-

Endpoint Analysis: After 24 hours of reperfusion, assess cardiac function (e.g., via echocardiography) and determine the infarct size.

Experimental Workflow:

Caption: Experimental workflow for ischemia/reperfusion mouse model.

Quantitative Data Summary

The following tables summarize the quantitative effects of cinaciguat observed in in vivo mouse studies.

Cardioprotective Effects in a Mouse Ischemia/Reperfusion Model[2]

| Parameter | Control (Vehicle) | Cinaciguat (10 µg/kg, Pre-treatment) | Cinaciguat (10 µg/kg, at Reperfusion) |

| Infarct Size (% of Risk Area) | ~50% | ~10% (80% reduction) | ~18.5% (63% reduction) |

| Ejection Fraction (%) | ~25% | ~45% | ~35% |

| Fractional Shortening (%) | ~15% | ~25% | ~20% |

Hemodynamic Effects in Mice

| Parameter | Baseline | Post-Cinaciguat (10 µg/kg) |

| Mean Arterial Pressure (mmHg) | Not specified | Transient decrease, returned to normal within 5 minutes |

Conclusion

This compound is a potent sGC activator with demonstrated efficacy in mouse models of cardiovascular disease, particularly in the context of ischemia/reperfusion injury. The standard effective dose for injectable administration in these models is 10 µg/kg. Careful consideration of the experimental design, including the timing of administration and the choice of vehicle, is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of cinaciguat.

References

- 1. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Kinase G to Treat Cardiac Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cinaciguat Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of Cinaciguat hydrochloride (also known as BAY 58-2667) stock solutions for experimental use. Cinaciguat is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO/cGMP signaling pathway.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid.[3] Understanding its solubility is crucial for preparing appropriate stock solutions. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3] It is sparingly soluble in aqueous buffers.[3] For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| DMSO | ≥ 50 mg/mL | [2] |

| DMSO | 110 mg/mL (with ultrasonic) | [4] |

| DMSO | 30 mg/mL | [1][3] |

| DMSO | 10 mg/mL (clear solution) | |

| DMF | 30 mg/mL | [1][3] |

| Ethanol | 5 mg/mL | [1][3] |

| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [1][3] |

| Water | < 0.1 mg/mL (insoluble) | [4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened[4]

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 602.2 g/mol ), weigh out 6.022 mg.

-

Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM solution, add 1 mL of DMSO for every 6.022 mg of compound.

-

Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C.

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Duration in Solvent | Reference |

| -20°C | 1 month | [2][4] |

| -80°C | 6 months | [2][4] |

| -20°C | 1 year | [5] |

| -80°C | 2 years | [5] |

Note: Aqueous solutions are not recommended for storage for more than one day.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based experiments.

Materials:

-